molecular formula C12H23NO2 B13646411 Methyl 4-amino-3-cycloheptylbutanoate

Methyl 4-amino-3-cycloheptylbutanoate

Cat. No.: B13646411
M. Wt: 213.32 g/mol
InChI Key: JJQZFAKXUKVKMF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-cycloheptylbutanoate is a chemical compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol It is characterized by its unique structure, which includes a cycloheptyl ring and an amino group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-cycloheptylbutanoate typically involves the esterification of 4-amino-3-cycloheptylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, industrial-scale purification techniques, such as distillation and crystallization, are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cycloheptylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-cycloheptylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cycloheptylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring provides a hydrophobic environment that can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-cycloheptylbutanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-amino-3-cycloheptylbutanoate

InChI

InChI=1S/C12H23NO2/c1-15-12(14)8-11(9-13)10-6-4-2-3-5-7-10/h10-11H,2-9,13H2,1H3

InChI Key

JJQZFAKXUKVKMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1CCCCCC1

Origin of Product

United States

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